Cas no 28402-09-7 (3-Chloro-4'-nitro[1,1'-biphenyl]-4-amine)

3-Chloro-4'-nitro[1,1'-biphenyl]-4-amine structure
28402-09-7 structure
Product Name:3-Chloro-4'-nitro[1,1'-biphenyl]-4-amine
CAS No:28402-09-7
MF:C12H9ClN2O2
MW:248.665061712265
CID:2839200
PubChem ID:71356177
Update Time:2025-04-21

3-Chloro-4'-nitro[1,1'-biphenyl]-4-amine Chemical and Physical Properties

Names and Identifiers

    • DTXSID50780325
    • 3-Chloro-4'-nitro[1,1'-biphenyl]-4-amine
    • 28402-09-7
    • 4-amino-3-chloro-4'-nitrobiphenyl
    • Inchi: 1S/C12H9ClN2O2/c13-11-7-9(3-6-12(11)14)8-1-4-10(5-2-8)15(16)17/h1-7H,14H2
    • InChI Key: BIDUHURHRZCLST-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=CC(=CC=1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 248.0352552Da
  • Monoisotopic Mass: 248.0352552Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 71.8Ų

3-Chloro-4'-nitro[1,1'-biphenyl]-4-amine Related Literature

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